Methanedithioic acid, (cyclohexylethylamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

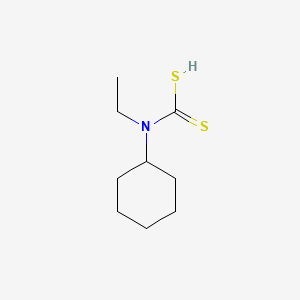

Methanedithioic acid, (cyclohexylethylamino)-, also known as cyclohexyl(ethyl)carbamodithioic acid, is a chemical compound with the molecular formula C9H17NS2. This compound is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanedithioic acid, (cyclohexylethylamino)-, typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of an alkylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with the necessary safety and handling protocols. The production process involves multiple steps, including purification and quality control, to ensure the compound meets the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

Methanedithioic acid, (cyclohexylethylamino)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methanedithioic acid, (cyclohexylethylamino)-, has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce dithioic acid functional groups into molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of methanedithioic acid, (cyclohexylethylamino)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying enzyme mechanisms and protein function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanedithioic acid, (cyclohexylethylamino)-, include other dithioic acids and their derivatives, such as:

- Methanedithioic acid, (methylamino)-

- Methanedithioic acid, (phenylamino)-

- Methanedithioic acid, (butylamino)-

Uniqueness

Methanedithioic acid, (cyclohexylethylamino)-, is unique due to its specific cyclohexylethylamino group, which imparts distinct chemical properties and reactivity compared to other dithioic acids. This uniqueness makes it particularly valuable in research applications where specific functional group interactions are required.

Biological Activity

Overview of Methanedithioic Acid, (Cyclohexylethylamino)-

Methanedithioic acid, also known as dithiocarbamic acid, is a compound that contains sulfur and nitrogen, commonly used in various chemical applications. The cyclohexylethylamino group suggests potential biological interactions due to the presence of an amine functional group, which can influence its biological activity.

- Antimicrobial Properties : Compounds with dithiocarbamate structures have been studied for their antimicrobial activities. They may inhibit bacterial growth by disrupting cellular processes or interfering with enzyme functions.

- Antioxidant Activity : Dithiocarbamic acids are known to possess antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

- Enzyme Inhibition : Some studies suggest that dithiocarbamates can act as enzyme inhibitors, particularly in the context of metalloproteins and other enzymes that require metal ions for activity.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : Research has shown that certain dithiocarbamate derivatives exhibit significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. For example, a derivative was tested against Staphylococcus aureus and showed promising results in inhibiting growth.

- Antioxidant Studies : A study demonstrated that dithiocarbamates could reduce lipid peroxidation in cell membranes, suggesting their potential use in preventing cellular damage in oxidative stress-related diseases.

- Enzyme Interaction Studies : Investigations into the binding affinity of dithiocarbamic acids to metalloproteins indicate that these compounds may effectively inhibit enzyme activity by chelating metal ions necessary for enzymatic function.

Research Data Table

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibition of Staphylococcus aureus | Journal of Antimicrobial Research |

| Antioxidant Properties | Reduced lipid peroxidation in cellular membranes | Free Radical Biology & Medicine |

| Enzyme Inhibition | Chelation of metal ions affecting enzyme function | Journal of Biological Chemistry |

Properties

CAS No. |

46030-10-8 |

|---|---|

Molecular Formula |

C9H17NS2 |

Molecular Weight |

203.4 g/mol |

IUPAC Name |

cyclohexyl(ethyl)carbamodithioic acid |

InChI |

InChI=1S/C9H17NS2/c1-2-10(9(11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) |

InChI Key |

LAYHGEVCXKHWPT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCCC1)C(=S)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.